molecular formula C6H10F2O3 B1472623 Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- CAS No. 1447942-42-8

Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-

Cat. No.: B1472623
CAS No.: 1447942-42-8
M. Wt: 168.14 g/mol
InChI Key: FOCHWYWNRJOFAG-UHFFFAOYSA-N
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Description

Nomenclature and Classification

Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- represents a systematically named organofluorine compound that follows International Union of Pure and Applied Chemistry nomenclature conventions for complex fluorinated carboxylic acids. The compound's systematic name derives from its propanoic acid backbone, modified by substitution at the alpha carbon position with both a methyl group and a 2,2-difluoroethoxy substituent. This nomenclature system reflects the compound's classification as a tertiary carboxylic acid, where the carbon bearing the carboxyl group is also substituted with two additional carbon-containing groups.

The molecular identity of this compound can be precisely described through multiple chemical descriptors that provide comprehensive identification parameters. The canonical Simplified Molecular Input Line Entry System representation is CC(C)(C(=O)O)OCC(F)F, which encodes the complete molecular structure in a linear format. The International Chemical Identifier string InChI=1S/C6H10F2O3/c1-6(2,5(9)10)11-3-4(7)8/h4H,3H2,1-2H3,(H,9,10) provides a standardized machine-readable format for chemical identification, while the corresponding International Chemical Identifier Key FOCHWYWNRJOFAG-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications.

From a structural classification perspective, this compound belongs to several overlapping chemical categories. As a carboxylic acid, it contains the characteristic carbonyl-hydroxyl functional group that defines this fundamental class of organic compounds. The presence of fluorine atoms classifies it within the organofluorine family, specifically as a polyfluorinated compound since it contains multiple fluorine substituents but is not fully fluorinated. The ether linkage connecting the difluoroethyl group to the alpha carbon places it in the category of ether-containing carboxylic acids, creating a multifunctional molecule with diverse chemical properties.

Chemical Descriptor Value
Molecular Formula C₆H₁₀F₂O₃
Molecular Weight 168.14 g/mol
International Union of Pure and Applied Chemistry Name 2-(2,2-difluoroethoxy)-2-methylpropanoic acid
Canonical Simplified Molecular Input Line Entry System CC(C)(C(=O)O)OCC(F)F
International Chemical Identifier Key FOCHWYWNRJOFAG-UHFFFAOYSA-N

Historical Context in Fluorinated Carboxylic Acid Chemistry

The development of fluorinated carboxylic acids represents a significant chapter in the broader history of organofluorine chemistry, which began with pioneering work in the nineteenth century and accelerated dramatically during the twentieth century. The first organofluorine compound was synthesized by Alexander Borodin in 1862 through a nucleophilic replacement reaction, establishing the foundation for what would become a vast field of fluorinated organic chemistry. This early work demonstrated the possibility of introducing fluorine atoms into organic molecules through halogen exchange reactions, a methodology that remains broadly used in modern fluorochemical industry.

The evolution of fluorinated carboxylic acid synthesis gained momentum during the mid-twentieth century, particularly during World War II when the Manhattan Project required materials capable of withstanding the highly corrosive environment created by uranium hexafluoride. This period saw the development of electrochemical fluorination methods and other direct fluorination techniques that enabled the preparation of complex fluorinated organic compounds on an industrial scale. The Minnesota Mining and Manufacturing Company began producing perfluorooctanoic acid by electrochemical fluorination in 1947, marking the beginning of large-scale fluorinated carboxylic acid production.

Subsequent decades witnessed the refinement of fluorination methodologies and the development of more sophisticated synthetic approaches for preparing complex fluorinated carboxylic acids. The combination of direct fluorination with traditional organic synthesis techniques, exemplified by methods such as the perfluorination of esterified compounds followed by thermolysis, opened new possibilities for creating specialized fluorinated molecules with precise structural features. These advances enabled the synthesis of compounds like propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-, which incorporates both fluorinated and non-fluorinated structural elements in a controlled manner.

The historical trajectory of fluorinated carboxylic acid chemistry reflects the broader evolution of organofluorine science from simple halogen exchange reactions to sophisticated molecular engineering approaches. Contemporary fluorinated carboxylic acids represent the culmination of decades of methodological development, combining insights from fundamental fluorine chemistry with advanced synthetic strategies to create molecules with tailored properties and specific functional characteristics.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O3/c1-6(2,5(9)10)11-3-4(7)8/h4H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCHWYWNRJOFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

  • Chemical Formula : C₅H₈F₂O₂
  • Molecular Weight : 138.11 g/mol

Biological Activity Overview

Research indicates that compounds similar to propanoic acid derivatives often exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- are still under investigation but can be inferred from studies on related compounds.

Anti-Inflammatory Activity

A significant area of research focuses on the anti-inflammatory properties of propanoic acid derivatives. For instance, compounds that inhibit microsomal prostaglandin E₂ synthase-1 (mPGES-1) demonstrate promising anti-inflammatory effects. The inhibition of mPGES-1 is crucial as it plays a role in the synthesis of prostaglandins, which are mediators of inflammation .

Table 1: Summary of Anti-Inflammatory Activities

Compound NameMechanism of ActionBiological Effect
Propanoic acid derivativeInhibition of mPGES-1Reduces inflammation in animal models
Ketoprofen analogsDual inhibition (COX and MMPs)Moderate anti-inflammatory activity

Anticancer Activity

Studies have shown that various propanoic acid derivatives exhibit moderate anticancer activity. For example, one study reported a range of 1% to 23% inhibition of growth across multiple tumor cell lines at a concentration of 10 μM . This suggests that propanoic acid derivatives may interfere with cancer cell proliferation.

Case Study: Antitumor Activity
In a study examining the effects of synthesized propanoic acid derivatives on human tumor cell lines, researchers found that certain derivatives showed enhanced potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen. The structural modifications introduced by adding difluoroethoxy groups may enhance the compound's ability to target specific cancer pathways .

The mechanisms through which propanoic acid and its derivatives exert their biological effects include:

  • Inhibition of Prostaglandin Synthesis : By targeting mPGES-1, these compounds can reduce the levels of inflammatory mediators.
  • Antitumor Mechanisms : The ability to inhibit matrix metalloproteinases (MMPs) may contribute to reduced tumor invasiveness and metastasis.
  • Cell Cycle Interference : Some studies suggest that certain propanoic acid derivatives may induce cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 2-substituted-2-methylpropanoic acids, where substituents vary in electronic and steric properties. Key structural analogs include:

2-(4-Bromophenoxy)-2-Methylpropanoic Acid (CAS 59227-80-4)
  • Structure: A bromophenoxy group replaces the difluoroethoxy moiety.
  • Properties: Bromine’s polarizability increases molecular weight (273.12 g/mol) and may enhance halogen bonding in biological systems.
  • Comparison: The difluoroethoxy group’s smaller size and higher electronegativity could reduce steric hindrance compared to bromophenoxy, favoring better target binding in therapeutic applications.
2-(2,4-Dichlorophenoxy)propionic Acid
  • Structure: Features a dichlorophenoxy group.
  • Properties: Known for herbicidal activity, with acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats). Chlorine atoms increase lipophilicity, enhancing membrane penetration but raising environmental persistence concerns .
  • Comparison : Fluorine’s lower atomic weight and stronger electronegativity in the difluoroethoxy group may reduce toxicity while maintaining bioactivity.
Ethyl 2-(2-Formylphenoxy)-2-Methylpropanoate (CAS 29040-33-3)
  • Structure: An ester derivative with a formylphenoxy substituent.
  • Properties : Classified as a skin/eye irritant (GHS Category 2) and respiratory tract irritant. The ester group increases volatility but reduces acidity compared to the carboxylic acid form .

Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP
Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- 2,2-difluoroethoxy C₆H₁₀F₂O₃ 180.14 Not reported ~1.8*
2-(4-Bromophenoxy)-2-methylpropanoic acid 4-bromophenoxy C₁₁H₁₃BrO₃ 273.12 320–325 (est.) 3.2
2-(2,4-Dichlorophenoxy)propionic acid 2,4-dichlorophenoxy C₉H₈Cl₂O₃ 243.07 285–290 2.9

Notes:

  • *Estimated LogP for the difluoroethoxy compound is based on fluorine’s hydrophobicity (-0.38 contribution per F atom) and ether oxygen’s polarity.
  • Bromine and chlorine substituents significantly increase LogP, enhancing lipid solubility .
Anti-Inflammatory Potential
  • Analogues: 2-Substituted-3-phenylpropionic acid derivatives (e.g., ibuprofen analogs) exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. Substituents like phenoxy or thio groups modulate potency and selectivity .
  • Difluoroethoxy Compound: The difluoroethoxy group’s electron-withdrawing effects may stabilize the molecule against metabolic degradation, prolonging therapeutic action compared to non-fluorinated analogs.

Preparation Methods

Introduction of 2,2-Difluoroethoxy Group

While no direct preparation method for Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- is explicitly documented in the available patents and literature, a related patent describes the preparation of 2-(2',2'-difluoroethoxyl)-6-trifluoromethyl phenyl propyl sulfide, which involves the introduction of difluoroethoxy groups via nucleophilic substitution reactions under the presence of organic bases.

This suggests that the difluoroethoxy group can be introduced by reacting appropriate phenyl or alkyl halide precursors with 2,2-difluoroethanol or its derivatives in the presence of organic bases to facilitate the substitution.

Alkylation to Introduce the 2-Methyl Group

Alkylation at the alpha position of propanoic acid derivatives is commonly achieved through enolate chemistry or halogenated intermediates. For instance, methylation can be performed using methyl iodide or methyl bromide in the presence of strong bases such as sodium hydride or LDA (lithium diisopropylamide) to generate the alpha-methylated intermediate.

Proposed Synthetic Route for Propanoic Acid, 2-(2,2-difluoroethoxy)-2-methyl-

Based on the analysis of related compounds and general fluorinated acid synthesis, the following route is plausible:

Step Reaction Description Conditions/Notes
1 Start from propionic acid or propionic aldehyde Purity >99%, commercial or synthesized via oxidation
2 Alpha-methylation of propionic acid derivative Use methylating agent (e.g., methyl iodide) with base
3 Preparation of 2,2-difluoroethoxy intermediate Synthesis or purchase of 2,2-difluoroethanol or activated derivative
4 Nucleophilic substitution to attach difluoroethoxy group React alpha-methylated intermediate with difluoroethoxy reagent under organic base catalysis
5 Purification and isolation Distillation, crystallization, or chromatography to achieve >99% purity

Research Findings and Data Summary

Aspect Data/Result Source/Remarks
Oxidation yield (propionic aldehyde to acid) >99.5% conversion, >97% selectivity Catalyst-free oxidation method
Difluoroethoxy group introduction Achieved via nucleophilic substitution with organic bases Patent CN102001979A
Purity of final acid product >99.8% after purification Achieved through rectification and distillation
Reaction temperature range 40–80 °C for oxidation; variable for substitution Controlled to avoid decomposition
Pressure conditions 0.1–1.0 MPa during oxidation Bubble reactor conditions

Notes on Industrial and Laboratory Scale Preparation

  • The oxidation of propionic aldehyde to acid is scalable and industrially feasible without catalysts, reducing costs and contamination risks.
  • Introduction of fluorinated groups requires careful handling of reagents and moisture exclusion due to the reactivity of fluorinated alkylating agents.
  • Purification steps such as vacuum distillation and crystallization are critical to achieve high purity suitable for pharmaceutical applications.
  • Reaction parameters such as temperature, pressure, and molar ratios must be optimized to balance yield and selectivity.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2,2-difluoroethoxy)-2-methylpropanoic acid, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution or etherification reactions. For example:

  • Step 1: React 2-methyl-2-hydroxypropanoic acid with 2,2-difluoroethyl iodide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
  • Step 2: Monitor reaction progress via TLC or GC-MS. Adjust reaction time (8–24 hrs) and stoichiometry (1:1.2 molar ratio of alcohol to alkylating agent) to maximize yield.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Key Challenges:

  • Fluorinated ethers are prone to hydrolysis; use anhydrous conditions.
  • Competing elimination reactions may occur; optimize base strength and temperature .

Q. How can spectroscopic techniques (NMR, IR) differentiate 2-(2,2-difluoroethoxy)-2-methylpropanoic acid from structurally similar compounds?

Answer:

  • ¹H NMR: The difluoroethoxy group (-OCH₂CF₂H) shows a triplet (J ≈ 6–8 Hz) at δ ~4.5–4.7 ppm for the -CH₂- group. The methyl group on the propanoic acid backbone appears as a singlet at δ ~1.5 ppm .
  • ¹⁹F NMR: Distinct signals for the -CF₂H group at δ ~-120 to -125 ppm (doublet of triplets due to coupling with adjacent protons) .
  • IR: Strong C=O stretch at ~1700 cm⁻¹ (carboxylic acid) and C-F stretches at 1100–1250 cm⁻¹ .

Validation: Compare with computational predictions (DFT) for vibrational frequencies and chemical shifts .

Q. What safety protocols are critical when handling fluorinated propanoic acid derivatives in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile intermediates.
  • Exposure Monitoring: Collect air samples via FTIR or GC-MS to detect airborne concentrations exceeding OSHA limits (e.g., 0.1 ppm for fluorinated ethers) .
  • Emergency Measures: Immediate decontamination with water/soap for skin contact; eye wash stations for splashes .

Advanced Research Questions

Q. How can contradictions in environmental persistence data for fluorinated propanoic acids be resolved?

Answer:

  • Analytical Method Refinement: Use LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to minimize matrix effects in water/soil samples .
  • Degradation Studies: Conduct hydrolysis experiments under varying pH (4–10) and temperatures (25–60°C). Monitor degradation products (e.g., defluorinated metabolites) via HRMS .
  • Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., organic carbon content in soil) affecting half-life calculations .

Q. What computational strategies predict the biological activity of 2-(2,2-difluoroethoxy)-2-methylpropanoic acid against inflammatory targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). The difluoroethoxy group’s electronegativity may enhance binding to hydrophobic pockets .
  • QSAR Modeling: Train models on fluorinated carboxylic acid datasets to predict IC₅₀ values. Include descriptors like logP, polar surface area, and H-bond donor count .
  • Validation: Compare in silico results with in vitro enzyme inhibition assays (e.g., COX-2 ELISA) .

Q. How do stereochemical factors influence the reactivity of fluorinated ether derivatives in nucleophilic reactions?

Answer:

  • Steric Effects: The bulky 2-methyl group on the propanoic acid backbone restricts nucleophilic attack to specific positions. Use DFT calculations (Gaussian) to map transition states .
  • Enantioselectivity: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to resolve racemic mixtures. Monitor enantiomeric excess via chiral HPLC .

Q. What experimental designs mitigate discrepancies in thermodynamic property measurements (e.g., vapor pressure, solubility)?

Answer:

  • Vapor Pressure: Use static or dynamic gravimetric methods with temperature-controlled chambers (25–100°C). Validate with Antoine equation parameters derived from NIST data .
  • Aqueous Solubility: Perform shake-flask experiments with phosphate-buffered saline (pH 7.4) and quantify via UV-Vis spectroscopy (λ = 210–230 nm) .
  • Data Harmonization: Cross-reference results with quantum mechanical calculations (COSMO-RS) to identify systematic errors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-
Reactant of Route 2
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Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.